Cyclohept-4-enecarboxylic acid

概要

説明

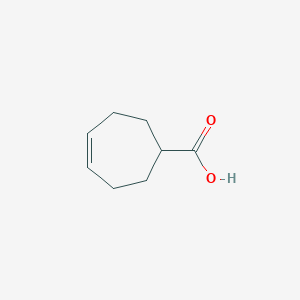

Cyclohept-4-enecarboxylic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a seven-membered ring containing a double bond and a carboxylic acid functional group

準備方法

Cyclohept-4-enecarboxylic acid can be synthesized through several methods. One common laboratory method involves the oxidation of cyclohept-4-en-1-ol using an oxidizing agent such as potassium permanganate . This reaction typically occurs under controlled conditions to ensure the selective formation of the carboxylic acid group.

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. specific details on industrial production methods are less commonly documented in publicly accessible sources.

化学反応の分析

Hydroamination Reactions

Cyclohept-4-enecarboxylic acid has demonstrated utility in γ-selective hydroamination under nickel catalysis. Key findings include:

-

Catalyst Dependence : NiCl₂(PPh₃)₂ and NiCl₂(DME) are effective catalysts, with Cs₂CO₃ significantly enhancing reactivity and selectivity .

-

Scope : The reaction accommodates internal and terminal alkenes, with γ-selectivity observed even in substrates with methyl or benzyl groups .

-

Mechanistic Insights : Kinetic studies suggest alkene isomerization precedes hydroamination, with NiH dimers as the catalyst resting state .

-

Efficiency : this compound outperforms γ,δ-unsaturated alkene substrates in reaction efficiency .

| Reaction Parameter | Details |

|---|---|

| Catalyst | NiCl₂(PPh₃)₂ or NiCl₂(DME) with Cs₂CO₃ |

| Temperature | Optimized at room temperature |

| Selectivity | γ-Positional control (excellent regioselectivity) |

| Functional Group Tolerance | Benzyl, ester, and internal olefin groups tolerated |

General Carboxylic Acid Reactions

This compound undergoes standard transformations typical of carboxylic acids, including:

-

Esterification : Reaction with alcohols to form esters.

-

Amide Formation : Conversion to amides via nucleophilic acyl substitution.

-

Decarboxylation : Thermal or catalytic elimination of CO₂ under basic conditions .

Mechanistic Insights

The hydroamination mechanism involves:

-

Catalyst Activation : NiCl₂(DME) forms an active Ni(I) hydride species.

-

Alkene Coordination : The cycloheptene substrate coordinates to the nickel center.

-

Hydroamination : Migration of the amine group to the γ-position, with Cs₂CO₃ stabilizing intermediates .

Analytical Characterization

Spectral data for this compound derivatives (e.g., 1-methylcyclohept-2-enecarboxylic acid) include:

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ = 10.94–12.90 (carboxylic proton), 5.84 (alkene proton) |

| ¹³C NMR | δ = 171.6 (carboxylic carbon), 149.4 (alkene carbons) |

| IR | Absorption at 1643 cm⁻¹ (C=O stretch) |

科学的研究の応用

Medicinal Chemistry

Adenosine Receptor Modulation

One of the most significant applications of cyclohept-4-enecarboxylic acid derivatives is in the modulation of adenosine receptors, particularly the A3 adenosine receptor (A3AR). Research indicates that derivatives of this compound act as positive allosteric modulators (PAMs) for A3AR, enhancing the receptor's activity without directly activating it. This mechanism is being explored for therapeutic applications in treating chronic inflammatory diseases and liver conditions .

Case Study: Structure-Activity Relationship (SAR)

A study synthesized various cycloalkyl derivatives of this compound to investigate their pharmacological activities. The derivatives demonstrated varying efficacies in enhancing A3AR-mediated signaling pathways, with some compounds showing significant increases in agonist potency. Notably, certain derivatives were orally bioavailable in rat models, indicating their potential for further development as therapeutic agents .

Organic Synthesis

Synthesis of Polyketides

This compound serves as a precursor in the synthesis of polyketides and other natural products. Its unique structure allows for various transformations that yield complex organic molecules. For instance, it has been used in the synthesis of novel rapamycin analogues by incorporating it into biosynthetic pathways involving polyketide synthases .

Table 1: Synthetic Applications

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its ability to undergo polymerization reactions can lead to the development of new materials with desirable properties such as increased thermal stability and mechanical strength. Research is ongoing to explore its incorporation into polymer matrices for enhanced performance in various applications .

作用機序

The mechanism by which cyclohept-4-enecarboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and carboxylic acid group are key sites of reactivity. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic studies or synthetic applications.

類似化合物との比較

Cyclohept-4-enecarboxylic acid can be compared to other cyclic carboxylic acids, such as cyclohexanecarboxylic acid and cyclooct-4-enecarboxylic acid. The presence of a double bond in this compound distinguishes it from cyclohexanecarboxylic acid, which lacks this feature. This double bond introduces additional reactivity and potential for diverse chemical transformations. Cyclooct-4-enecarboxylic acid, on the other hand, has a larger ring size, which can influence its chemical properties and reactivity.

Similar Compounds

- Cyclohexanecarboxylic acid

- Cyclooct-4-enecarboxylic acid

- Cyclopent-4-enecarboxylic acid

These compounds share structural similarities but differ in ring size and the presence or absence of double bonds, which affect their chemical behavior and applications.

生物活性

Cyclohept-4-enecarboxylic acid (CHECA) is a cyclic carboxylic acid with notable biological activities. This article synthesizes existing research findings, including structure-activity relationships, biological efficacy, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by its unique seven-membered ring structure, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, demonstrating significant synthetic utility in organic chemistry, particularly in the formation of complex molecules.

Biological Activity Overview

CHECA exhibits a range of biological activities, including antioxidant, antimicrobial, and cytotoxic properties. These activities are largely attributed to its carboxylic acid functional group and the cyclic structure that influences its interaction with biological targets.

Antioxidant Activity

Research indicates that carboxylic acids, including CHECA, possess antioxidant properties. A comparative study of various natural carboxylic acids showed that structural differences significantly affect their antioxidant capacity. CHECA's ability to scavenge free radicals may be linked to its molecular structure, which allows for effective electron donation to neutralize reactive species .

Antimicrobial Properties

CHECA has demonstrated antimicrobial activity against various strains of bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes. Studies have shown that the effectiveness of CHECA can vary based on the specific microbial strain and environmental conditions .

Cytotoxic Effects

Cytotoxicity assays reveal that CHECA can induce cell death in certain cancer cell lines. The compound's cytotoxic effects are believed to be mediated through apoptosis pathways, potentially making it a candidate for further investigation in cancer therapeutics. In vitro studies have shown significant inhibition of cell proliferation in treated cancer cells compared to controls .

Structure-Activity Relationships (SAR)

Understanding the SAR of CHECA is crucial for optimizing its biological activity. The presence of functional groups and the spatial arrangement within the cycloheptene framework significantly influence its interactions with biological targets.

Key Findings from SAR Studies

- Hydroxyl Substitutions : The introduction of hydroxyl groups has been shown to enhance both antioxidant and antimicrobial activities by increasing hydrogen bonding capabilities and improving solubility in biological systems.

- Ring Size Impact : The seven-membered ring structure provides a unique conformation that may enhance binding affinity to specific receptors or enzymes involved in oxidative stress responses .

Case Studies

- Antioxidant Efficacy : A study comparing various carboxylic acids found that CHECA exhibited moderate antioxidant activity, with a notable ability to reduce oxidative stress markers in cellular models .

- Antimicrobial Testing : In a controlled experiment against Staphylococcus aureus and Escherichia coli, CHECA showed significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines demonstrated that CHECA induced apoptosis at concentrations above 50 µM, highlighting its potential role in cancer treatment strategies .

特性

IUPAC Name |

cyclohept-4-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVALBWJIVQGSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303523 | |

| Record name | Cyclohept-4-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-73-9 | |

| Record name | 1614-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohept-4-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。